Ethyl 8-bromooctanoate is a versatile intermediate used in organic synthesis for the preparation of various other compounds. Its reactive bromo group allows it to participate in various substitution and coupling reactions. For example, researchers have utilized Ethyl 8-bromooctanoate for the synthesis of:
Ethyl 8-bromooctanoate is an organic compound with the molecular formula and a molecular weight of 251.16 g/mol. It is classified as a brominated fatty acid ester, specifically an ethyl ester of 8-bromooctanoic acid. This compound appears as a clear, colorless oil and has a boiling point of approximately 123°C at reduced pressure (3 mmHg) and a density of 1.194 g/cm³ . It is primarily utilized as a reagent in organic synthesis and has applications in pharmaceutical and pesticide production.
Common reagents for these reactions include sodium hydroxide or potassium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate or chromium trioxide for oxidation .
The synthesis of Ethyl 8-bromooctanoate involves several steps:
In industrial settings, these processes are optimized for higher yields and purity through careful control of reaction conditions.
Ethyl 8-bromooctanoate serves multiple purposes:
Ethyl 8-bromooctanoate shares structural similarities with several other brominated fatty acids and esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl octanoate | Non-brominated counterpart | |
8-Bromodecanoic acid | Similar structure but without ethyl group | |
Ethyl 7-bromoheptanoate | One carbon shorter than Ethyl 8-bromooctanoate | |
Ethyl caprylate | Non-brominated ester derived from caprylic acid | |
Ethyl 9-bromo-nonanoate | One carbon longer than Ethyl 8-bromooctanoate |
Ethyl 8-bromooctanoate's unique feature lies in its bromination at the eighth carbon position, which enhances its reactivity compared to non-brominated fatty acids. This property allows it to participate in specific